molecular formula C20H24Cl2N4O3S B11930557 Sotuletinib dihydrochloride CAS No. 2222138-40-9

Sotuletinib dihydrochloride

Cat. No.: B11930557
CAS No.: 2222138-40-9
M. Wt: 471.4 g/mol
InChI Key: ZIHWHYXECXSBNA-LVVRIOTCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sotuletinib (dihydrochloride) involves multiple steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of Sotuletinib (dihydrochloride) would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and efficiency, adhering to stringent regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: Sotuletinib (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Sotuletinib (dihydrochloride) has several scientific research applications, including:

Mechanism of Action

Sotuletinib (dihydrochloride) exerts its effects by inhibiting the colony-stimulating factor 1 receptor, a transmembrane receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in macrophage survival, proliferation, and differentiation. By blocking these pathways, Sotuletinib (dihydrochloride) can reduce tumor-associated macrophage activity and potentially slow down tumor progression .

Comparison with Similar Compounds

    Pexidartinib (PLX3397): Another colony-stimulating factor 1 receptor inhibitor used in the treatment of tenosynovial giant cell tumor.

    Imatinib: A tyrosine kinase inhibitor used in the treatment of various cancers.

Uniqueness: Sotuletinib (dihydrochloride) is unique due to its high selectivity and potency as a colony-stimulating factor 1 receptor inhibitor. It also has the ability to penetrate the blood-brain barrier, making it particularly useful for treating neurological conditions like ALS .

Properties

CAS No.

2222138-40-9

Molecular Formula

C20H24Cl2N4O3S

Molecular Weight

471.4 g/mol

IUPAC Name

4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C20H22N4O3S.2ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);2*1H/t14-,17-;;/m1../s1

InChI Key

ZIHWHYXECXSBNA-LVVRIOTCSA-N

Isomeric SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl.Cl

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl.Cl

Origin of Product

United States

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